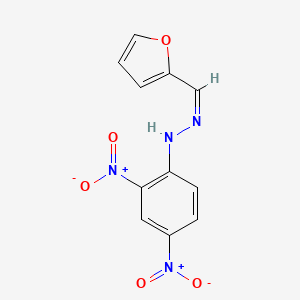![molecular formula C31H48N2O3 B13843635 (1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[117002,1004,8014,18]icosa-4(8),5-diene is a complex organic molecule characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of oxane rings and diaza groups. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen or addition of hydrogen to form reduced products.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pentacyclic structures with oxane rings and diaza groups. Examples are:
- (1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene analogs with different substituents.
- Other diazapentacyclic compounds with varying ring sizes and functional groups.
Uniqueness
The uniqueness of (1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[117002,1004,8
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C31H48N2O3 |
|---|---|
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene |
InChI |
InChI=1S/C31H48N2O3/c1-29-19-21-20-32-33(27-8-4-6-16-34-27)26(21)18-22(29)10-11-23-24(29)12-14-30(2)25(23)13-15-31(30,3)36-28-9-5-7-17-35-28/h20,22-25,27-28H,4-19H2,1-3H3/t22-,23-,24-,25-,27?,28?,29+,30+,31?/m1/s1 |
Clé InChI |
RNRLLOSHSJNDOB-PILUUYQYSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]([C@H]1CCC2(C)OC4CCCCO4)CC[C@H]5[C@@]3(CC6=C(C5)N(N=C6)C7CCCCO7)C |
SMILES canonique |
CC12CCC3C(C1CCC2(C)OC4CCCCO4)CCC5C3(CC6=C(C5)N(N=C6)C7CCCCO7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


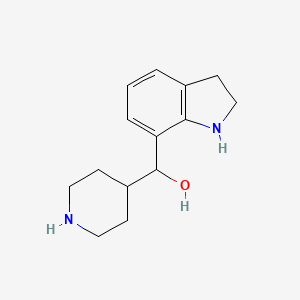
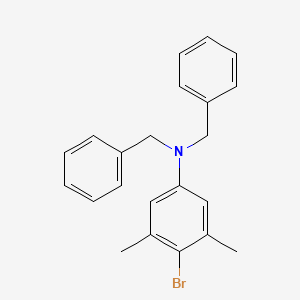
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


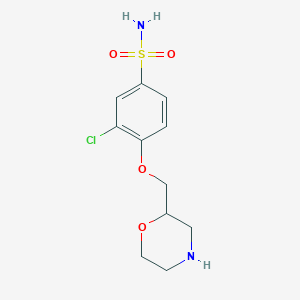
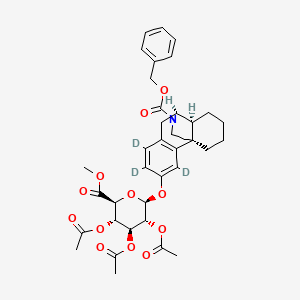
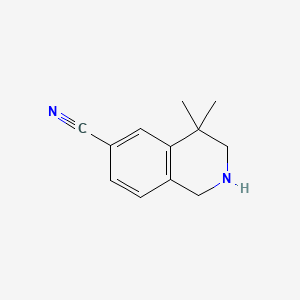
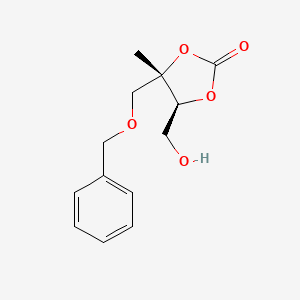
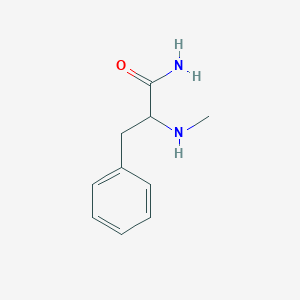
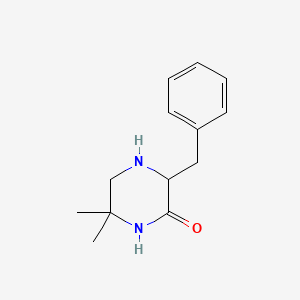

![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
